4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide
Description
4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-substituted quinoxaline moiety. Quinoxalines are bicyclic heterocycles containing two nitrogen atoms at positions 1 and 4, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their enzyme inhibitory (e.g., carbonic anhydrase) and antimicrobial activities .
Properties
IUPAC Name |
4-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-9-5-7-10(8-6-9)22(20,21)19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLDSWNAMMISMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article summarizes the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
- DNA Interaction : It may bind to DNA, interfering with replication and transcription, potentially leading to cell cycle arrest and apoptosis.
- Signaling Pathway Modulation : The compound can modulate signaling pathways that affect cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential applications as an antibiotic.
- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, particularly in the context of HIV .
- Anticancer Effects : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, with specific attention to its effects on liver cancer cells (Hep G2) and colorectal cancer cells (HCT116) .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substitution patterns can lead to significant differences in efficacy:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide | Amino group instead of chloro | Potentially different biological activity due to amino substitution |
| 4-Chloro-N-(2-chloroquinoxalin-3-yl)-benzenesulfonamide | Different position of chloro on quinoxaline | Variations in reactivity and biological properties |
| 4-Methyl-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamide | Methyl group instead of chloro | Altered lipophilicity affecting bioavailability |
These variations highlight the importance of specific functional groups in modulating the compound's interaction with biological targets.
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound against various cancer cell lines, revealing an IC50 value of 7.8 µM against HCT116 cells, indicating significant anticancer potential. The mechanism was linked to apoptosis induction via DNA interaction .
- Antimicrobial Efficacy : In a screening assay against bacterial strains, the compound demonstrated effective inhibition, suggesting its use as a potential antibiotic agent.
- HIV Inhibition : Research utilizing yeast models showed that the compound could inhibit HIV replication by interfering with viral protein interactions, highlighting its potential as an antiviral agent .
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- 4-Chloro-N-(3-chlorobenzoyl)-benzenesulfonamide : Forms a 2D network via N–H⋯O and O–H⋯O hydrogen bonds .
- 4-Chloro-N-(3-chlorophenyl)-benzenesulfonamide : Exhibits a torsion angle of -58.4°, influencing packing density .
- Quinoxaline vs. Quinoline: Quinoxaline’s planar structure may promote stronger crystal lattice interactions compared to quinoline’s monocyclic system .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide, and how can reaction conditions be standardized?
The synthesis typically involves multi-step reactions, including sulfonation and nucleophilic substitution. Key steps include:
- Sulfonation : Use chlorosulfonic acid under anhydrous conditions to introduce the sulfonamide group.
- Nucleophilic substitution : React 3-chloroquinoxaline derivatives with 4-chlorobenzenesulfonamide in polar aprotic solvents (e.g., dimethylformamide) with a base catalyst (e.g., triethylamine) to facilitate coupling .
- Temperature control : Maintain reactions between 60–80°C to balance yield and purity .
Standardization : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., dichloromethane for intermediate steps) to minimize side products .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Critical characterization methods include:
- NMR spectroscopy : Analyze and NMR to verify quinoxaline and sulfonamide moieties. For example, aromatic protons in quinoxaline appear at δ 7.8–8.5 ppm, while sulfonamide protons show broad signals near δ 10–12 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peaks) with ESI-MS or MALDI-TOF .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and quinoxaline groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against PI3K or carbonic anhydrase isoforms using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Binding affinity : Perform surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How do structural modifications to the quinoxaline or sulfonamide groups affect enzymatic inhibition?
- Quinoxaline substitution : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances π-π stacking with kinase active sites, improving inhibition potency (IC < 50 nM in PI3Kα) .
- Sulfonamide optimization : Methylation of the benzene ring (e.g., 4-methyl substitution) increases lipophilicity, enhancing blood-brain barrier penetration in neurological targets .
- Data contradiction : Some studies report reduced activity with bulky substituents due to steric hindrance, necessitating molecular docking simulations to validate .
Q. What computational methods are effective for predicting binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3K or carbonic anhydrase IX. Key residues (e.g., Lys802 in PI3K) often form hydrogen bonds with sulfonamide oxygen .
- ADMET prediction : Employ SwissADME to assess logP (optimal range: 2–4), solubility, and CYP450 inhibition risks .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
- Polymorphism analysis : Compare crystal structures (e.g., PDB entries) to identify conformational variations affecting bioactivity. For example, a 0.3 Å shift in sulfonamide orientation reduced PI3K binding by 40% .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain solubility differences across polymorphs .
Methodological Challenges and Solutions
- Low coupling yields : Replace DMF with DMAc to reduce side reactions .
- Crystallization issues : Use mixed solvents (e.g., acetone/water) for slow nucleation .
- Bioactivity variability : Pre-screen compounds for polymorph purity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
